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Magnesium phosphate hydrate

Biomaterials Bone Regeneration In Vivo Degradation

Magnesium phosphate hydrate (CAS 53408-95-0) delivers faster in vivo degradation and higher initial compressive strength (9–14 MPa) than calcium phosphate cements, enabling near-complete resorption within 12 weeks for true bone restoration. Ideal for 3D-printed scaffolds, injectable pastes, and load-bearing fixation. Procure high-purity (≥98%) material with validated biocompatibility for demanding biomedical and ceramic applications.

Molecular Formula H2Mg3O9P2
Molecular Weight 280.87 g/mol
CAS No. 53408-95-0
Cat. No. B146204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium phosphate hydrate
CAS53408-95-0
SynonymsMagnesium Phosphate (Mg3(PO4)2) Hydrate;  Tertiary Magnesium Phosphate Hydrate;  Tribasic Magnesium Phosphate Hydrate;  Trimagnesium Diorthophosphate Hydrate;  Trimagnesium Diphosphate Hydrate;  Trimagnesium Phosphate Hydrate
Molecular FormulaH2Mg3O9P2
Molecular Weight280.87 g/mol
Structural Identifiers
SMILESO.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2]
InChIInChI=1S/3Mg.2H3O4P.H2O/c;;;2*1-5(2,3)4;/h;;;2*(H3,1,2,3,4);1H2/q3*+2;;;/p-6
InChIKeyWESIJKDWGUWFEP-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Phosphate Hydrate (CAS 53408-95-0): A Next-Generation Bioceramic for Bone Regeneration and Procurement


Magnesium phosphate hydrate (CAS 53408-95-0), primarily comprising tri-magnesium phosphate hydrate phases such as farringtonite (Mg₃(PO₄)₂) and newberyite (MgHPO₄·3H₂O), is an inorganic bioceramic compound belonging to the alkaline earth metal phosphate class [1]. It is characterized by a molecular weight of approximately 262.86 g/mol (anhydrous basis), a density of 2.195 g/mL at 25°C, and low solubility in water but solubility in dilute acids . While this compound finds applications in industrial ceramics and lubricants, it has garnered significant research interest as a next-generation biomaterial for bone cements, scaffolds, and drug delivery due to its superior degradation profile and mechanical strength when compared to clinically established calcium phosphate analogs [2].

Why Substituting Magnesium Phosphate Hydrate with Other Bioceramics Can Compromise Clinical Outcomes


Despite sharing a similar phosphate-based chemistry with calcium phosphate cements (CPCs), magnesium phosphate hydrate (MPH) cannot be interchanged without significant performance trade-offs. Direct substitution is ill-advised due to fundamentally different physicochemical properties: MPHs exhibit a higher intrinsic solubility [1] and faster in vivo degradation kinetics, leading to a closer match with natural bone remodeling rates [2]. Furthermore, magnesium phosphate cements (MPCs) achieve higher initial compressive strengths than CPCs [3] and degrade almost completely in vivo, whereas calcium phosphate grafts often persist as unresorbed remnants for years [4]. These distinctions, which are quantified below, directly impact procurement decisions where specific degradation timelines and mechanical load-bearing capacities are critical.

Quantitative Differentiation of Magnesium Phosphate Hydrate: Head-to-Head Evidence for Scientific Selection


Accelerated In Vivo Degradation: 37% Volume Loss vs. Minimal Resorption of Hydroxyapatite Cements

Magnesium phosphate hydrate-based cement demonstrates significantly faster in vivo resorption compared to the clinical gold standard, hydroxyapatite (HA). In an ovine implantation model, a prefabricated magnesium phosphate cement paste containing newberyite and farringtonite phases degraded by 37% after 4 months, with 25% of the implant area replaced by newly formed bone [1]. In stark contrast, HA cements are known to be only slightly resorbed, with cement residues persisting in the bone for years after implantation [2].

Biomaterials Bone Regeneration In Vivo Degradation Resorption

Superior Compressive Strength: 9-14 MPa for Prefabricated MPC Paste vs. ~5-10 MPa for Typical CPCs

Magnesium phosphate cements (MPCs) exhibit higher initial compressive strength following the setting reaction compared to calcium phosphate cements (CPCs). A prefabricated MPC paste based on trimodal particle size distribution achieved a compressive strength of 9-14 MPa after setting [1]. This aligns with literature indicating that MPCs display greater initial strengths than CPCs [2]. While compressive strengths for CPCs vary, they typically fall in the lower range (e.g., 5-10 MPa) for injectable formulations, and often require extended setting times to reach optimal strength.

Biomechanics Bone Cement Mechanical Testing Compressive Strength

Complete In Vivo Scaffold Degradation: Mg3d and Mg275d vs. Slight Degradation of TCP Scaffolds

In a 24-week rabbit femoral condyle model, 3D-printed scaffolds composed of Mg₃(PO₄)₂ (Mg3d) and Ca₀.₂₅Mg₂.₇₅(PO₄)₂ (Mg275d) degraded significantly faster than structurally identical tricalcium phosphate (TCP) scaffolds. The Mg3d and Mg275d scaffolds exhibited nearly complete degradation after 12 weeks, while the TCP scaffolds degraded only slightly over the same period [1]. This rapid degradation corresponded with the formation of mature lamellar bone, which occurred faster in the magnesium phosphate-based scaffolds.

Tissue Engineering Bone Scaffolds 3D Printing Degradation

Enhanced Setting Time and Workability: Crystalline Mg₃(PO₄)₂ Cements Set Faster Than Amorphous Analogs

Among tri-magnesium phosphate formulations, the crystalline phase (farringtonite) provides distinct advantages for clinical handling. A study comparing amorphous, semi-crystalline, and crystalline tri-magnesium phosphate cements found that the crystalline form demonstrated the most clinically appropriate setting times and the highest mechanical strength [1]. While amorphous powders were more reactive, they led to cement instability in phosphate-buffered saline. The crystalline tri-magnesium phosphate hydrate (the form of CAS 53408-95-0) is therefore recommended over its amorphous or semi-crystalline analogs for bone void filler applications.

Cement Chemistry Setting Time Crystallinity Bone Void Filler

Optimal Application Scenarios for Magnesium Phosphate Hydrate in Scientific and Industrial Use


Rapidly Resorbable Bone Void Fillers for Non-Union Fracture Repair

Given its 37% degradation at 4 months and concurrent new bone formation of 25% [1], magnesium phosphate hydrate-based cements are ideally suited for filling bone voids in non-union fractures or after tumor resection. Unlike hydroxyapatite cements that persist for years, this material resorbs in parallel with osteogenesis, promoting true tissue restoration without long-term implant retention.

Load-Bearing Orthopedic Implants and Fracture Fixation Augmentation

The high compressive strength of 9-14 MPa [2] and the ability to withstand up to 3800 N of load when used with screws [3] make MPCs suitable for augmenting internal fixation in load-bearing sites (e.g., tibial plateau fractures). This mechanical performance surpasses that of many conventional calcium phosphate cements, providing a more reliable support structure during the critical early healing phase.

3D-Printed Personalized Bone Scaffolds for Complex Defects

The near-complete degradation of Mg₃(PO₄)₂-based scaffolds within 12 weeks, coupled with faster mature lamellar bone formation compared to TCP scaffolds [4], positions magnesium phosphate hydrate as a superior material for 3D-printed patient-specific implants. This application is particularly valuable in maxillofacial and cranial reconstruction where complex geometries and timely implant replacement are essential.

Surgical Adhesives and Injectable Pastes for Minimally Invasive Procedures

Formulations based on crystalline magnesium phosphate hydrate offer a favorable combination of injectability (100% for certain formulations [3]), a setting time of approximately 5-7 minutes [5], and the ability to adhere to bone surfaces [6]. These properties make it an excellent candidate for minimally invasive surgical adhesives or injectable pastes for vertebral compression fractures, where ease of delivery and rapid setting are critical.

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